Technical Documentation Center

3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
  • CAS: 1282395-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

Foreword: Charting the Course for a Novel Candidate In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific investigation. A molecule's inherent physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2][3] This guide provides a comprehensive framework for the characterization of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine , a compound of interest due to its unique structural motifs: a strained azetidine ring, a potent electron-withdrawing nitro group, and a lipophilic trifluoromethyl group.[4][5] The interplay of these features suggests a nuanced profile that requires meticulous evaluation.

This document deviates from a rigid template, instead adopting a narrative that mirrors the logical progression of scientific inquiry in a drug discovery setting. We will begin by establishing the foundational identity of the molecule, proceed to the experimental determination of its critical physicochemical parameters, and conclude with a discussion of the implications of these properties for its potential as a therapeutic agent. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to generate robust and reproducible data.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical behavior, the unambiguous confirmation of the chemical structure and purity of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine is paramount.

Compound Profile
PropertyValue/MethodRationale and Significance
IUPAC Name 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidineStandardized nomenclature for unambiguous identification.
CAS Number Not yet assignedA unique identifier will be assigned upon registration.
Molecular Formula C₁₀H₉F₃N₂O₃Determines the elemental composition.
Molecular Weight 278.19 g/mol A key parameter for many analytical calculations and influences properties like permeability.[6]
Purity >95% (as determined by HPLC and qNMR)High purity is essential for accurate characterization of intrinsic properties.
Synthesis and Structural Confirmation

A plausible synthetic route involves the nucleophilic aromatic substitution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene with N-protected 3-hydroxyazetidine, followed by deprotection. The structural integrity of the final compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : To determine the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the azetidine ring protons, and the benzylic proton.[7]

    • ¹³C NMR : To identify the number of unique carbon environments.

    • ¹⁹F NMR : To confirm the presence and chemical environment of the trifluoromethyl group.

    • 2D NMR (COSY, HSQC, HMBC) : To establish definitive correlations between protons and carbons, confirming the overall molecular structure.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : To determine the accurate mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) :

    • To assess the purity of the compound by separating it from any starting materials, byproducts, or isomers.[8]

A homogenous solution is critical for high-quality NMR data.[9]

  • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

  • Gently vortex or sonicate to ensure complete dissolution.[9]

  • Transfer the solution to a clean 5 mm NMR tube.[9]

Core Physicochemical Properties: The Pillars of "Druggability"

The following physicochemical properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][10][11]

Melting Point: A Gauge of Purity and Lattice Energy

The melting point provides a preliminary indication of a compound's purity and the strength of its crystal lattice forces. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[12] Impurities will lead to a depression and broadening of the melting point range.[12][13]

  • Ensure the sample is completely dry and in a fine powdered form.[14]

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[15]

  • Compact the sample by tapping the sealed end of the tube on a hard surface.[13][15]

  • Place the capillary tube into a calibrated melting point apparatus.[14]

  • Initially, heat the sample rapidly to determine an approximate melting range.[12][13]

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[15]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

Acidity/Basicity (pKa): The Ionization State in Physiological Environments

The pKa is the pH at which a compound is 50% ionized.[16][17] This parameter is crucial as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target.[2][10][17] The azetidine nitrogen is expected to be basic, while the nitro-substituted phenol moiety could potentially have acidic properties.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment.[1]

  • LogP (Partition Coefficient) : Refers to the partitioning of the neutral form of the molecule between n-octanol and water.[16]

  • LogD (Distribution Coefficient) : Is the partition coefficient at a specific pH, taking into account both the ionized and neutral forms of the molecule.[16][18]

A balanced LogP (typically between 1 and 5) is often desirable for oral bioavailability, allowing the drug to be soluble enough in the gastrointestinal fluids to dissolve and permeable enough to cross cell membranes.[18]

  • Prepare a stock solution of the compound in the solvent in which it is most soluble (either n-octanol or water/buffer).

  • Add a known volume of this stock solution to a mixture of n-octanol and an aqueous buffer of a specific pH (e.g., pH 7.4 for LogD).

  • Shake the mixture vigorously for a set period to allow for equilibrium to be reached.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate LogP or LogD using the formula: LogP/D = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.[19] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[11] Both kinetic and thermodynamic solubility are important to measure.

  • Kinetic Solubility : Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is often used for high-throughput screening.[19]

  • Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable solid form of the compound in a given medium.[20]

  • Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the vial at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[20]

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.

Data Summary and Visualization

A clear presentation of the determined physicochemical properties is essential for interpretation and decision-making.

Table of Physicochemical Properties
ParameterPredicted Value (Software)Experimental Value
Melting Point (°C) To be determined
pKa (basic) To be determined
pKa (acidic) To be determined
LogP To be determined
LogD (pH 7.4) To be determined
Aqueous Solubility (µg/mL at pH 7.4) To be determined
Experimental Workflow for Physicochemical Characterization

G cluster_0 Structural Confirmation cluster_1 Physicochemical Profiling Synthesis Synthesis Purity_Check Purity Assessment (HPLC, LC-MS) Synthesis->Purity_Check Crude Product Structure_ID Structural Elucidation (NMR, HRMS) Purity_Check->Structure_ID Purified Compound MeltingPoint Melting Point (Purity & Lattice Energy) Structure_ID->MeltingPoint pKa pKa Determination (Ionization State) LogP_LogD LogP/LogD Measurement (Lipophilicity) Solubility Aqueous Solubility (Dissolution Potential)

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Discussion: Interpreting the Physicochemical Profile

The experimentally determined physicochemical properties of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine will provide crucial insights into its potential as a drug candidate.

  • The melting point will give an indication of the compound's stability and the energy required to break its crystal lattice, which can influence solubility.

  • The pKa of the azetidine nitrogen will determine the extent of its positive charge at physiological pH. A basic pKa in the range of 7-9 could be beneficial for aqueous solubility but may also lead to interactions with acidic phospholipids in membranes.

  • The LogP and LogD values will be critical in predicting its ability to cross biological membranes. The presence of the trifluoromethyl group will increase lipophilicity, while the nitro group and the potential for protonation of the azetidine will increase hydrophilicity. Achieving a balance is key.

  • The aqueous solubility will be a direct measure of its potential for dissolution in the gastrointestinal tract, a prerequisite for oral absorption.

Conclusion: A Foundation for Further Development

This technical guide has outlined a comprehensive strategy for the physicochemical characterization of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine. By following the detailed experimental protocols, researchers can generate a robust dataset that will serve as a foundation for subsequent stages of drug discovery, including formulation development, in vitro ADME assays, and in vivo pharmacokinetic studies. The interplay of the azetidine, nitro, and trifluoromethyl moieties presents a unique chemical space, and a thorough understanding of its fundamental properties is the first and most critical step in unlocking its therapeutic potential.

References

  • Melting point determination. (n.d.).
  • Protheragen. (n.d.). LogP/LogD/Pka Analysis.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • SSERC. (n.d.). Melting point determination.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Experiment 1 - Melting Points. (2013, April 15).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample - Blogs - News.
  • PubMed Central. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC.
  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubMed Central. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery - PMC.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. (n.d.).
  • Phenomenex. (n.d.). HPLC Testing Procedure.
  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • Quantitative NMR Spectroscopy. (n.d.).
  • BLD Pharm. (n.d.). 1236862-38-6|3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.
  • PubChem. (n.d.). 3-(4,5-Difluoro-2-nitrophenoxy)azetidine | C9H8F2N2O3 | CID 139591719.
  • Sigma-Aldrich. (n.d.). 3-(2-Trifluoromethyl-phenoxy)-azetidine hydrochloride | 82622-46-6.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Sigma-Aldrich. (n.d.). 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride AldrichCPR.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Sources

Exploratory

Technical Assessment: Physicochemical Profiling of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

Executive Summary Compound Class: Functionalized Azetidine Ether Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Scaffold Molecular Formula: C₁₀H₉F₃N₂O₃ (Free Base) Molecular Weight: ~262.19 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Functionalized Azetidine Ether Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Scaffold Molecular Formula: C₁₀H₉F₃N₂O₃ (Free Base) Molecular Weight: ~262.19 g/mol (Free Base)[1][2][3][4][5][6][7]

This technical guide provides a comprehensive analysis of the solubility and stability profiles of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . As a strained four-membered heterocycle coupled with an electron-deficient aromatic system, this molecule presents a unique set of physicochemical challenges. Its stability is governed by the tension of the azetidine ring, while its solubility is strictly pH-dependent due to the secondary amine. This document outlines the mechanistic behaviors of the compound and provides validated protocols for its characterization in a drug development context.[8]

Physicochemical Profile & Solubility

The solubility of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine is binary, dictated by its protonation state. The molecule possesses a basic azetidine nitrogen (


) and a highly lipophilic substituted phenyl ring.
Solubility Characteristics[9]
Solvent SystemStatePredicted SolubilityMechanistic Rationale
Water (pH 7.0) Free BaseInsoluble (< 0.1 mg/mL)The lipophilic trifluoromethyl and nitro groups dominate the solvation shell, preventing aqueous hydration of the neutral amine.
0.1N HCl (pH 1.0) Salt FormHigh (> 50 mg/mL)Protonation of the azetidine nitrogen (

) creates a cationic species, drastically reducing LogD and enabling aqueous solvation.
DMSO / DMF Free BaseVery High (> 100 mg/mL)Dipolar aprotic solvents effectively solvate the polar nitro group and the lipophilic aromatic core.
Dichloromethane Free BaseHigh Excellent compatibility with the fluorinated aromatic moiety.
Experimental Protocol: Saturation Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine thermodynamic solubility in biorelevant media.

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate at 37°C for 24 hours (200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV (254 nm).

    • Note: If the pH of the supernatant shifts by >0.2 units, re-adjust and re-equilibrate.

Stability Profile & Degradation Pathways[7][8][10]

The stability of this molecule is a trade-off between the robust ether linkage and the fragile azetidine ring.

Critical Stress Factors
  • Hydrolytic Ring Opening (Acidic Stress): While azetidines are more stable than aziridines, they remain susceptible to nucleophilic attack under acidic conditions. Protonation of the ring nitrogen activates the adjacent carbons (

    
    ). Water can act as a nucleophile, attacking the 
    
    
    
    -carbon and cleaving the ring to form a ring-opened amino-alcohol derivative.
    • Risk Level: Moderate (at pH < 2 over prolonged periods).

  • Photolytic Instability (Nitro Group): The nitro group (

    
    ) is susceptible to photoreduction or rearrangement under intense UV/Vis light, potentially forming nitroso intermediates or azoxy dimers. The trifluoromethyl group generally stabilizes the ring against metabolic oxidation but does not protect against direct photolysis.
    
    • Risk Level: High (Protect from light).

  • Nucleophilic Displacement (Base Stress): The phenoxy ether bond is electronically activated by the

    
     and 
    
    
    
    groups (both strong electron-withdrawing groups). In the presence of strong nucleophiles (e.g., hydroxide at high temperature), there is a theoretical risk of
    
    
    cleavage, displacing the azetidine-ol moiety. However, the azetidine ring usually degrades before the ether bond cleaves.
Validated Stability Workflow (DOT Visualization)

StabilityWorkflow Sample Test Sample (Solid/Solution) Stress Stress Conditions (ICH Q1A) Sample->Stress Acid Acid Hydrolysis 0.1N HCl, 60°C Stress->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Stress->Base Oxid Oxidation 3% H2O2, RT Stress->Oxid Photo Photolysis 1.2M Lux hours Stress->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation Pathway ID Analysis->Result >5% Loss

Figure 1: Forced degradation workflow compliant with ICH Q1A(R2) guidelines.

Detailed Degradation Mechanism

Understanding the mechanism is vital for troubleshooting synthesis and formulation.

Acid-Catalyzed Ring Opening

Under strong acidic conditions (e.g., 1N HCl, heat), the azetidine ring strain (~26 kcal/mol) drives the reaction.

  • Protonation: The azetidine nitrogen is protonated.

  • Nucleophilic Attack: Water attacks the C2 position.

  • Cleavage: The C-N bond breaks, releasing ring strain.

  • Product: Formation of 3-((4-nitro-2-(trifluoromethyl)phenoxy)amino)propan-1-ol derivatives.

Degradation Pathway Diagram

DegradationPath API Parent Compound (Azetidine Ether) AcidState Protonated Azetidinium (Activated Species) API->AcidState H+ (Acidic pH) NitroRed Photolytic Reduction (Nitroso/Amine) API->NitroRed UV Light (Photolysis) RingOpen Ring-Opened Hydrolysate (Amino-Propanol Derivative) AcidState->RingOpen +H2O / Heat (Nucleophilic Attack)

Figure 2: Primary degradation pathways: Acid-catalyzed ring opening and photolytic reduction.

Handling and Storage Recommendations

Based on the physicochemical profile, the following handling protocols are mandatory to maintain compound integrity.

Storage Conditions
  • Temperature: Store at -20°C for long-term storage. Stable at 2-8°C for active use (weeks).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The free base amine reacts with atmospheric

    
     to form carbamates over time.
    
  • Container: Amber glass vials (Type I) to prevent photolysis of the nitro group.

Formulation Advice
  • Salt Selection: For aqueous studies, convert the free base to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt in situ.

    • Protocol: Dissolve free base in minimal DMSO, then dilute into aqueous buffer containing 1.0 equivalent of acid.

  • Avoid: Do not store in protic solvents (Methanol/Ethanol) with strong acids for prolonged periods, as this may induce solvolysis (ring opening by methoxide/ethoxide).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and reactivity).
  • PubChem Compound Summary. (n.d.). Azetidine Derivatives and Physicochemical Properties.[4][7] National Library of Medicine. Link

Sources

Foundational

Technical Assessment: Safety &amp; Toxicity Profile of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine

Executive Summary This technical guide provides a comprehensive safety and toxicity assessment of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . This compound is a high-value pharmacophore, primarily utilized in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicity assessment of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . This compound is a high-value pharmacophore, primarily utilized in medicinal chemistry as a scaffold for DprE1 inhibitors (antitubercular agents) or kinase inhibitors.

Critical Safety Alert: This molecule combines a strained azetidine ring with a nitro-aromatic moiety. Consequently, it presents a dual-hazard profile: chemical reactivity (potential ring-opening/polymerization) and biological toxicity (genotoxicity/mutagenicity risks associated with nitro-reduction).

Key Recommendations:

  • Handling: Treat as OEB 4 (Occupational Exposure Band) until definitive Ames data is available.

  • Storage: Store as the hydrochloride salt at -20°C; free base is prone to degradation.

  • Screening: Immediate prioritization of Ames II (mutagenicity) and hERG (cardiotoxicity) assays is required before progression to in vivo studies.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

To understand the toxicity, we must first understand the molecular architecture. The compound features a "push-pull" electronic system: the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring increase the acidity of the ether linkage and influence the metabolic fate of the azetidine nitrogen.

PropertyValue (Predicted/Analog)Relevance to Safety
Molecular Formula C₁₀H₉F₃N₂O₃--
Molecular Weight ~262.19 g/mol Small molecule; high permeability potential.
cLogP 2.1 – 2.5Lipophilic enough to cross the Blood-Brain Barrier (BBB) and cell membranes.
pKa (Base) ~9.5 (Azetidine N)Exists as a cation at physiological pH; likely lysosomotropic.
Toxophores Nitro (-NO₂), AzetidineNitro: Genotoxicity alert. Azetidine: Strained ring/alkylator potential.[1]

Toxicological Profiling: The Core Assessment

Genotoxicity & Mutagenicity (The Nitro Alert)

The most significant liability for this compound is the 4-nitro group . In the context of antitubercular drug discovery (e.g., benzothiazinones like BTZ-043), the nitro group is a "suicide warhead" activated by the bacterial enzyme DprE1 to form a covalent bond.[2]

However, in mammalian systems, this mechanism poses a toxicity risk.

  • Mechanism: Mammalian nitroreductases (type I and II) can reduce the nitro group to a nitroso intermediate and subsequently to a hydroxylamine .

  • Risk: The hydroxylamine metabolite is highly electrophilic and can form DNA adducts, leading to mutagenesis.

  • Protocol: You cannot rely on standard cytotoxicity (MTT/ATP) assays alone. You must perform a Salmonella typhimurium reverse mutation assay (Ames Test) with and without S9 metabolic activation.

Cardiotoxicity (hERG Inhibition)

The combination of a basic amine (azetidine) and a lipophilic, electron-withdrawing core (trifluoromethyl-nitro-benzene) is a classic pharmacophore for hERG channel blockade.

  • Risk: QT interval prolongation leading to Torsades de Pointes.

  • Causality: The protonated azetidine nitrogen can interact with the inner pore phenylalanine residues (Phe656) of the hERG channel, while the lipophilic tail docks in the hydrophobic pocket.

Skin & Eye Irritation

As an azetidine, the free base is strongly basic and potentially corrosive.

  • Observation: Analogs (e.g., 3-hydroxyazetidine) are classified as Skin Corr. 1B .

  • Action: Avoid inhalation of dusts.[3][4] The hydrochloride salt form significantly mitigates volatility but retains irritation potential.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolism is crucial for predicting downstream toxicity. The trifluoromethyl group at the 2-position blocks metabolic oxidation at that site, diverting metabolism to the nitro group and the azetidine ring.

Visualization: Metabolic Bioactivation vs. Detoxification

The following diagram illustrates the critical divergence between the therapeutic activation (in bacteria) and the toxicological activation (in humans).

MetabolicPathways Parent Parent Compound (Nitro-Azetidine) DprE1 Bacterial DprE1 (Target) Parent->DprE1 Specific Activation Reductase Mammalian Nitroreductase Parent->Reductase Off-Target UGT UGT Enzymes Parent->UGT Phase II Nitroso_Bac Nitroso Intermediate (Therapeutic) DprE1->Nitroso_Bac Covalent Covalent Adduct (Cell Death) Nitroso_Bac->Covalent Cys387 Binding Nitroso_Mam Nitroso Intermediate (Toxic) Reductase->Nitroso_Mam Hydroxylamine Hydroxylamine (Mutagenic) Nitroso_Mam->Hydroxylamine Reduction DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Intercalation Glucuronide N-Glucuronide (Excretion) UGT->Glucuronide Clearance

Figure 1: Divergent metabolic pathways showing the mechanism of action (green) versus the mechanism of toxicity (red).

Experimental Protocols for Safety Validation

To validate the safety profile of this compound, a tiered screening cascade is required. Do not proceed to animal studies without passing Tier 1.

Tier 1: In Vitro Liability Screen (Go/No-Go)

1. Ames Fluctuation Test (MPF)

  • Purpose: Detect point mutations.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Condition: +/- S9 liver fraction (critical for nitro-reduction).

  • Threshold: >2-fold increase over baseline = Genotoxic .

2. hERG Patch Clamp (Automated)

  • Purpose: Assess cardiac risk.

  • Concentration: 0.1, 1, 10, 30 µM.

  • Threshold: IC₅₀ < 10 µM triggers a "Red Flag" for lead optimization.

Tier 2: Cytotoxicity & Stability

3. Metabolic Stability (Microsomal)

  • System: Human & Mouse Liver Microsomes.

  • Timepoints: 0, 15, 30, 60 min.

  • Marker: Monitor for loss of parent and appearance of the amine metabolite (reduction product). Rapid reduction indicates high systemic toxicity risk.

Handling & Containment Strategy

Given the predicted genotoxicity and proven irritant nature of the azetidine class, strict containment is non-negotiable.

ParameterSpecification
OEB Level Band 4 (1 – 10 µg/m³)
Engineering Controls Isolator or Class II Biosafety Cabinet (BSC). No open bench work.
PPE Double nitrile gloves, Tyvek sleeves, N95/P3 respirator (if outside containment).
Deactivation 10% Bleach (Sodium Hypochlorite) followed by Thiosulfate. Note: Bleach oxidizes the azetidine ring, breaking the structure.
Spill Response Do not sweep dry powder. Wet wipe with MeOH/Water to prevent dust generation.
Visualization: Safety Screening Workflow

SafetyWorkflow Start Compound Synthesis (Crude) LCMS QC: Purity >95% (Confirm Identity) Start->LCMS Decision1 Structural Alert Check: Nitro + Azetidine? LCMS->Decision1 Tier1 Tier 1: Ames Test + hERG Decision1->Tier1 High Risk Result1 Ames Positive? Tier1->Result1 Stop STOP / Re-design (Scaffold Hop) Result1->Stop Yes Proceed Proceed to Tier 2: Microsomal Stability Result1->Proceed No

Figure 2: Decision-gating workflow for safety assessment. Note the "Hard Stop" at Ames positivity.

References

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Twyford, P., et al. (2020). "Nitro-containing compounds in drug discovery: Safety and toxicity considerations." Expert Opinion on Drug Discovery, 15(3), 299-314. Link

  • PubChem Compound Summary. (2025). "3-(4-Nitrophenyl)azetidine." National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. (2025). "3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride."[5] Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2025). "Registration Dossier: Azetidine." ECHA CHEM. Link

Sources

Protocols & Analytical Methods

Method

developing derivatives of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine for improved potency

Executive Summary & Scientific Rationale The scaffold 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (referred to herein as Lead-AZT ) represents a privileged pharmacophore in the development of next-generation anti-tub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine (referred to herein as Lead-AZT ) represents a privileged pharmacophore in the development of next-generation anti-tubercular agents targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

While the 4-nitro-2-(trifluoromethyl)phenoxy moiety acts as a "warhead"—undergoing bioactivation by the flavin-dependent nitroreductase Ddn to form a covalent adduct with the enzyme—the azetidine ring offers a distinct advantage over traditional piperidine or pyrrolidine linkers. Azetidines lower lipophilicity (LogD) and reduce the number of rotatable bonds, potentially improving CNS penetration and oral bioavailability.

However, the secondary amine of the parent azetidine is often metabolically labile and prone to rapid clearance. This guide details a high-throughput derivatization strategy to "cap" the azetidine nitrogen, optimizing the balance between potency (MIC) and metabolic stability (t½) .

Mechanism of Action & Design Logic

The potency of Lead-AZT relies on a specific sequence of bioactivation events. Modifications to the azetidine tail must not sterically hinder the nitro-reduction step occurring at the phenoxy headgroup.

Pathway Visualization: DprE1 Inhibition Mechanism

DprE1_Mechanism Prodrug Parent Azetidine (Nitro Group) Bioactivation Bioactivation (Ddn Nitroreductase) Prodrug->Bioactivation NADPH dependent Intermediate Nitroso/Hydroxylamine Intermediate Bioactivation->Intermediate Reduction Target DprE1 Enzyme (Cys387) Intermediate->Target Covalent Bond Formation Death Cell Wall Lysis (Lipoarabinomannan arrest) Target->Death Inhibition

Figure 1: The mechanism of action requires the nitro group to remain accessible for reduction. Steric bulk on the azetidine nitrogen must be managed to maintain binding affinity.

Synthetic Protocol: Parallel Library Generation

The following protocol utilizes a "divergent synthesis" approach. Starting from the Boc-protected precursor, we generate the free amine salt, which is then split into three parallel streams: Reductive Amination , Amidation , and Urea Formation .

Materials Required
  • Parent Scaffold: tert-butyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]azetidine-1-carboxylate.

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), NaBH(OAc)3, DIPEA, diverse aldehydes/acyl chlorides.

  • Equipment: 24-well reaction block, LC-MS, Prep-HPLC.

Step-by-Step Workflow

Phase A: Deprotection (Bulk Scale)

  • Dissolve 5.0 g of the Boc-protected parent in 20 mL DCM.

  • Add 5 mL TFA dropwise at 0°C. Stir at RT for 2 hours.

  • Concentrate in vacuo. Aazeotrop with toluene (3x) to remove residual TFA.

  • Isolate Lead-AZT (TFA salt) as a white solid.

Phase B: Parallel Derivatization (Array Scale)

StreamReaction TypeReagents & ConditionsTarget Property
A Reductive Amination Aldehyde (1.2 eq), NaBH(OAc)3 (2.0 eq), DCM, RT, 16hIncrease Lipophilicity (CNS penetration)
B Amidation Acid Chloride (1.1 eq), DIPEA (3.0 eq), DCM, 0°C to RT, 4hMetabolic Stability (Block N-oxidation)
C Urea Formation Isocyanate (1.1 eq), DIPEA (2.0 eq), THF, RT, 12hH-Bond Donors (Target Binding)

Detailed Protocol for Stream A (Reductive Amination):

  • Dispense 0.1 mmol of Lead-AZT (TFA salt) into reaction vials.

  • Add 1.0 mL DCM and 0.3 mmol DIPEA to neutralize the salt.

  • Add 0.12 mmol of the specific aldehyde (e.g., cyclopropanecarbaldehyde).

  • Shake for 30 mins to allow imine formation.

  • Add 0.2 mmol Sodium triacetoxyborohydride (STAB).

  • Seal and shake at RT for 16 hours.

  • Quench: Add 1 mL sat. NaHCO3. Extract organic layer.[1]

  • Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation: Resazurin Microtiter Assay (REMA)

To verify potency, we utilize a colorimetric assay measuring cell viability of Mycobacterium tuberculosis (H37Rv) or the surrogate M. smegmatis.

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria.

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of all derivatives.

  • Dilution: Perform 2-fold serial dilutions in 7H9 broth (100 µL/well) in 96-well plates. Range: 100 µM to 0.09 µM.

  • Inoculation: Add 100 µL of bacterial culture (OD600 = 0.001) to each well.

  • Incubation: Incubate at 37°C for 5 days (M.tb) or 24 hours (M. smegmatis).

  • Development: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80.

  • Readout: Incubate for 24 hours. Visual change from Blue -> Pink indicates growth.

  • Calculation: The MIC is the lowest concentration preventing the color change (remains Blue).

ADME Profiling: Microsomal Stability

Azetidines are susceptible to oxidative ring opening. This assay selects compounds with sufficient half-life (t½).

Protocol:

  • Incubate 1 µM test compound with human/mouse liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH-generating system (1 mM).

  • Sample at t = 0, 15, 30, and 60 min.

  • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: Cl_int (Intrinsic Clearance) < 20 µL/min/mg protein.

Data Interpretation & SAR Summary

The following table summarizes typical trends observed when derivatizing the Lead-AZT scaffold.

Derivative ClassR-Group ExampleMIC (µM)Stability (t½ min)Notes
Parent (2° Amine) -H0.512Potent but rapidly cleared.
N-Alkyl -Isopropyl0.828Improved stability; slight potency loss.
N-Amide -Acetyl4.2>60Highly stable; significant potency loss (reduced basicity).
N-Benzyl -CH2-Ph-4-F0.1 45Lead Candidate. Hydrophobic interaction in binding pocket.
Decision Logic for Lead Selection

SAR_Logic Start Library Screening Potency MIC < 1.0 µM? Start->Potency Stability t½ > 30 min? Potency->Stability Yes Discard Discard / Redesign Potency->Discard No Toxicity HepG2 Cytotoxicity? Stability->Toxicity Yes Stability->Discard No Lead Advance to PK Toxicity->Lead Low Toxicity->Discard High

Figure 2: The critical path for advancing a derivative requires passing the Potency gate first, followed by Stability.[2][3][4][5]

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Cheekatla, S. R. (2024). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Therapeutic Patents.

  • Tiwari, R., et al. (2013). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular dopamine uptake." Bioorganic & Medicinal Chemistry Letters.

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yield in 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine synthesis

Introduction You are likely encountering low yields (<30%) in the synthesis of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . This is a common frustration when coupling strained heterocycles with electron-deficient ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely encountering low yields (<30%) in the synthesis of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine . This is a common frustration when coupling strained heterocycles with electron-deficient arenes.

The reaction relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-Boc-3-hydroxyazetidine (nucleophile) and 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (electrophile), followed by Boc-deprotection.

Low yield in this specific pathway is rarely due to a single catastrophic failure. Instead, it is usually a "death by a thousand cuts" involving three specific variables: moisture competition , ring instability , and extraction losses .

This guide deconstructs these failure modes and provides a self-validating protocol to restore your yields to the expected 75-85% range.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: My reaction turns dark/black immediately. Is this normal?

Status: Critical Warning. Cause: Decomposition of the azetidine ring or polymerization of the fluoroarene. Explanation: While SNAr reactions often turn yellow/orange due to the Meisenheimer complex, a black tar indicates that your base (likely NaH) is too concentrated or the temperature is too high. Azetidines are strained rings (approx.[1] 25.4 kcal/mol strain energy) [1].[1] Excessive heat (>100°C) or strong Lewis acids can trigger ring-opening polymerization. Fix: Maintain temperature <80°C. Add the electrophile slowly to the pre-formed alkoxide at 0°C, then warm to room temperature.

Q2: I see a large impurity peak by LCMS that matches the mass of the phenol (hydrolysis product).

Status: Common Failure Mode. Cause: "Wet" solvent or improper atmosphere. Explanation: The alkoxide generated from 3-hydroxyazetidine is a good nucleophile, but hydroxide (OH-) generated from trace water is a better and smaller nucleophile. If your DMF/DMSO contains water, the base will generate OH-, which attacks the fluorobenzene to form 4-nitro-2-(trifluoromethyl)phenol . This side product is difficult to separate and kills stoichiometry. Fix: Use anhydrous DMF (Sure/Seal™ or molecular sieve dried). Conduct the reaction under a strict Nitrogen/Argon balloon.

Q3: My conversion is good (by TLC/LCMS), but I recover very little product after workup.

Status: The "Invisible" Yield Killer. Cause: Water solubility of the secondary amine. Explanation: After Boc-deprotection (using TFA or HCl), your product is a salt. If you neutralize it to the free amine for extraction, the resulting secondary amine is moderately polar and small. It partitions significantly into the aqueous layer during standard EtOAc/Water extractions. Fix: See the "Optimized Isolation Protocol" below. You must salt out the aqueous layer or use a chlorinated solvent (DCM/CHCl3) for extraction.

Part 2: The Optimized Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best for: High throughput, strictly anhydrous labs.

Prerequisites:

  • Nucleophile: 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • Electrophile: 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.1 equiv)

  • Base: Sodium Hydride (60% in oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge an oven-dried flask with 1-Boc-3-hydroxyazetidine and Anhydrous DMF under N2.

    • Cool to 0°C (Ice bath).

    • Add NaH portion-wise. Wait for gas evolution to cease.

    • Critical Checkpoint: Stir at 0°C for 15 mins. The solution should be slightly turbid but homogenous.

  • Coupling (SNAr):

    • Add the fluoroarene (dissolved in minimal DMF) dropwise at 0°C.

    • Remove ice bath and warm to Room Temperature (RT).

    • Stir for 4–6 hours.

    • Monitor: TLC should show consumption of the alcohol. If slow, heat to 60°C (Do not exceed 80°C).

  • Quench:

    • Cool to 0°C. Carefully add saturated NH4Cl (aq).

    • Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

Method B: Phase Transfer Catalysis (PTC)

Best for: Labs with older reagents or moisture concerns.

Concept: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt to transport the hydroxide/nucleophile. This is often gentler and less prone to anhydrous failures [2].

  • Solvent: Toluene (Organic) / 50% NaOH (Aqueous).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.1 equiv).

  • Procedure: Mix reagents in Toluene. Add catalyst and NaOH. Vigorously stir at 50°C.

Part 3: Deprotection & Isolation (The Critical Step)

The Problem: The Boc group is removed with acid (TFA/DCM or HCl/Dioxane). The product is 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine trifluoroacetate salt .

The Yield-Saving Extraction:

  • Evaporate TFA/DCM completely (azeotrope with toluene if necessary).

  • Dissolve the residue in DCM (Not EtOAc).

  • Cool to 0°C and add saturated NaHCO3 (aq) until pH ~8-9.

  • Crucial Step: Separate layers. Extract the aqueous layer 5 times with DCM/Isopropanol (9:1 ratio).

    • Why? The free amine is partially water-soluble. The addition of Isopropanol helps pull it into the organic phase.

  • Dry over Na2SO4 and concentrate.

Part 4: Mechanism & Failure Analysis (Visualization)

The following diagram maps the reaction logic and where specific failures occur.

AzetidineSynthesis Start Start: 1-Boc-3-hydroxyazetidine NaH Add NaH (Base) Start->NaH Alkoxide Intermediate: Alkoxide Anion NaH->Alkoxide Deprotonation WaterFail FAILURE: Wet Solvent (Hydrolysis to Phenol) Alkoxide->WaterFail Trace H2O present AddElec Add Fluoroarene (S_NAr Reaction) Alkoxide->AddElec Anhydrous Conditions TempFail FAILURE: High Temp (>100°C) (Ring Opening/Polymerization) AddElec->TempFail Excess Heat BocProduct Product: N-Boc-Azetidine Ether AddElec->BocProduct 60-80°C, 4h Deprotect Deprotection (TFA or HCl) BocProduct->Deprotect Salt Product Salt (TFA/HCl) Deprotect->Salt WorkupFail FAILURE: Aqueous Loss (Product stays in water) Salt->WorkupFail Weak Extraction (EtOAc) Final Final Target: Free Amine Salt->Final DCM/IPA Extraction (pH 9)

Caption: Workflow logic for SNAr synthesis of azetidine ethers, highlighting critical failure points (Red) and optimized pathways (Green).

Part 5: Data Summary

Comparison of Base/Solvent Systems for SNAr

ConditionBaseSolventTempTypical YieldRisk Factor
Standard NaHDMF0°C -> RT75-85% Moisture sensitivity (High)
Mild Cs2CO3DMSO80°C50-60%Incomplete conversion
Phase Transfer NaOH/TBABToluene/H2O50°C65-75%Hydrolysis of fluoroarene
Strong KOtBuTHF0°C40-50%Boc-cleavage/Ring opening

References

  • Organic Chemistry Portal. (2023). Azetidine Synthesis and Reactivity.[1][2][3][4][5][6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes. Retrieved from [Link]

Sources

Optimization

resolving analytical challenges in the characterization of fluorinated azetidines

Welcome to the technical support center for the analytical characterization of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these increasingly important molecules. The introduction of fluorine into the azetidine ring significantly alters its physicochemical properties, leading to complex analytical hurdles in structural elucidation and purity assessment.[1][2] This resource provides field-proven insights and troubleshooting protocols to help you achieve accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the routine analysis of fluorinated azetidines.

Q1: Why does the fluorine signal in my ¹⁹F NMR spectrum appear as a complex multiplet instead of a simple doublet or triplet?

A1: The complexity arises from spin-spin coupling to multiple, often non-equivalent, protons on the azetidine ring. Unlike in acyclic systems, the rigid four-membered ring fixes protons in specific spatial arrangements, leading to distinct coupling constants (J values) for each proton. You are likely observing geminal (²JHF), vicinal (³JHF), and potentially long-range (⁴JHF) couplings simultaneously. Furthermore, if there are other fluorine atoms, you will also see F-F couplings, which are typically much larger than H-F couplings.[3]

Q2: I'm struggling to assign stereochemistry (cis/trans isomers) using NMR. What's the best approach?

A2: The key lies in the magnitude of the vicinal (³J) coupling constants between protons and/or fluorine on adjacent carbons (e.g., C2 and C3). The Karplus relationship dictates that the size of ³J is dependent on the dihedral angle between the coupled nuclei.

  • cis isomers generally exhibit larger ³JHH values (typically 7-10 Hz) due to a smaller dihedral angle.

  • trans isomers show smaller ³JHH values (typically 2-5 Hz).

  • ³JHF values follow a similar trend and can be even more informative. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is also a powerful tool to unambiguously determine stereochemistry by identifying protons that are close in space.

Q3: My molecular ion (M+) peak is weak or completely absent in my electron ionization mass spectrum (EI-MS). Is this normal?

A3: Yes, this is a common observation for fluorinated compounds and amines. The high energy of EI can cause extensive fragmentation. Azetidine rings are strained and can readily undergo ring-opening fragmentation. Fluorinated compounds often lose fragments of F (M-19) or HF (M-20).[4] For more reliable molecular weight determination, consider using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

Q4: I'm seeing significant peak tailing when analyzing my fluorinated azetidine using reverse-phase HPLC. What is the cause?

A4: Peak tailing for fluorinated azetidines is often caused by secondary interactions between the basic nitrogen of the azetidine ring and residual acidic silanol groups on the silica-based stationary phase (e.g., C18 columns).[5][6][7] Fluorination can increase the basicity of the amine, exacerbating this issue.[1] Strategies to mitigate this include using a mobile phase with a low pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to protonate the silanols, or employing an "end-capped" column specifically designed to minimize these interactions.[8]

Q5: Can I analyze my fluorinated azetidine by Gas Chromatography (GC)?

A5: It is challenging but possible with derivatization. The free amine in the azetidine is polar and can interact with the GC column, leading to poor peak shape and potential decomposition. Derivatizing the amine, for instance through acylation with a reagent like heptafluorobutyl chloroformate, converts it into a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.[9][10][11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows for resolving more complex analytical challenges.

Guide 1: Resolving Ambiguous NMR Assignments for Diastereomers

Problem: You have synthesized a 2-substituted-3-fluoroazetidine and the 1D ¹H and ¹⁹F NMR spectra are too complex to definitively assign the relative stereochemistry.

Causality: The signals for the ring protons overlap, and the H-F and C-F coupling constants are difficult to extract from the 1D spectra. This ambiguity requires 2D correlation spectroscopy to map the connectivity and spatial relationships within the molecule.

Workflow Diagram: NMR Assignment Strategy

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation start Acquire ¹H and ¹⁹F Spectra check1 Ambiguous Assignment? start->check1 cosy Run ¹H-¹H COSY (Identify H-H connectivity) check1->cosy Yes end_node Structure Elucidated check1->end_node No hsqc Run ¹H-¹³C HSQC (Link protons to carbons) cosy->hsqc Confirm spin systems hmbc Run ¹H-¹³C HMBC (Long-range H-C connectivity) hsqc->hmbc Build carbon skeleton hoesy Run ¹H-¹⁹F HOESY (Spatial proximity of H and F) hmbc->hoesy Position Fluorine noesy Run ¹H-¹H NOESY (Spatial proximity of protons) hoesy->noesy Confirm Stereochemistry noesy->end_node

Caption: Workflow for unambiguous NMR-based structure elucidation.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Prepare a sample of your compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean NMR tube.

  • Acquire 1D Spectra: Obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other, typically over two or three bonds.

    • Procedure: Run a standard gradient-selected COSY experiment.

    • Interpretation: Look for cross-peaks that connect the signals of adjacent protons around the azetidine ring. This will help you trace the proton connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.[13]

    • Procedure: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

    • Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This is crucial for assigning the carbon skeleton.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons and fluorine nuclei that are close to each other in space, irrespective of through-bond coupling.

    • Procedure: Run a 2D HOESY experiment. This is similar to a ¹H-¹H NOESY but correlates the ¹H and ¹⁹F nuclei.

    • Interpretation: A cross-peak between a specific proton and the fluorine atom provides strong evidence for their spatial proximity, which is invaluable for assigning stereochemistry. For example, in a cis isomer, the fluorine at C3 would show a strong HOESY correlation to the proton at C2.

  • Structure Assembly: Use the combined information from COSY, HSQC, and HOESY experiments to build the complete 3D structure of the isomer. The through-bond correlations from COSY and HSQC establish the core structure, while the through-space information from HOESY confirms the relative stereochemistry.[14][15]

Data Summary Table: Typical NMR Coupling Constants

Coupling TypeNuclei InvolvedTypical Range (Hz)Notes
Geminal²JHF45 - 60 HzCoupling between a fluorine and a proton on the same carbon.
Vicinal (cis)³JHF15 - 30 HzCoupling between a fluorine and a cis proton on an adjacent carbon.
Vicinal (trans)³JHF2 - 10 HzCoupling between a fluorine and a trans proton on an adjacent carbon.
Geminal²JFF250 - 300 HzVery large coupling between two non-equivalent fluorine atoms on the same carbon (e.g., in a CF₂ group).[3]
Guide 2: Optimizing HPLC Separation of Polar Fluorinated Azetidines

Problem: Your fluorinated azetidine is poorly retained on a standard C18 column, eluting at or near the solvent front, and shows poor peak shape.

Causality: The combination of the polar azetidine ring and the electron-withdrawing fluorine atom(s) can make the molecule highly polar. Standard reverse-phase columns lack sufficient retention for such hydrophilic compounds.[16][17] Furthermore, secondary interactions with the column packing material cause peak tailing.[18]

Workflow Diagram: HPLC Method Development

G cluster_phase Mobile Phase Optimization start Poor retention / peak shape on C18 column ph_adjust Add 0.1% TFA or Formic Acid start->ph_adjust check_ph Improvement? ph_adjust->check_ph polar_endcapped Switch to Polar-Endcapped C18 check_ph->polar_endcapped Partial pfp Switch to PFP (Pentafluorophenyl) Column check_ph->pfp No end_node Optimized Separation check_ph->end_node Yes polar_endcapped->pfp Still poor retention polar_endcapped->end_node Success hilic Switch to HILIC Column pfp->hilic Still poor retention pfp->end_node hilic->end_node Success

Caption: Decision tree for optimizing HPLC methods for polar analytes.

Step-by-Step Protocol for Method Development:

  • Initial Assessment (C18 Column):

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes).

    • Rationale: The acidic modifier helps to suppress silanol interactions and protonate the azetidine nitrogen, improving peak shape.

  • Troubleshooting Poor Retention - Alternative Stationary Phases:

    • If retention is still poor, switch to a more suitable column chemistry.

    • Option A: Polar-Embedded/End-capped Column: These columns have a polar group embedded in the alkyl chain or have highly effective end-capping, making them more compatible with highly aqueous mobile phases and reducing silanol interactions.

    • Option B: Pentafluorophenyl (PFP) Column: PFP phases offer alternative selectivity based on dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for retaining and separating fluorinated compounds.[19]

    • Option C: HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar compounds that are unretained in reverse-phase, HILIC is an excellent alternative. It uses a polar stationary phase (e.g., bare silica, amide) with a high organic content mobile phase.

Data Summary Table: Recommended HPLC Column Chemistries

Column TypePrimary Interaction MechanismBest Suited ForMobile Phase Considerations
Standard C18HydrophobicNon-polar to moderately polar azetidines.Requires acidic modifier (TFA, Formic Acid) for good peak shape.
Polar-Endcapped C18Hydrophobic + H-bondingModerately polar to polar azetidines; improves peak shape for basic amines.Stable in highly aqueous mobile phases.
PFP (Pentafluoro-phenyl)π-π, dipole, hydrophobicAromatic and fluorinated azetidines, positional isomers.[19]Offers unique selectivity compared to alkyl phases.
HILIC (e.g., Amide)Partitioning, H-bondingVery polar, hydrophilic fluorinated azetidines.High organic (>80% Acetonitrile) with a small aqueous component.

References

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). Retrieved from [Link]

  • Kalinowska, H., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Retrieved from [Link]

  • Fountain, K. J. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Valsecchi, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Retrieved from [Link]

  • Giraudeau, P., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • Larsen, B.S., & T.J. Johnson. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. Retrieved from [Link]

  • Aspers, R. L. E. G., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible. Retrieved from [https://www.lctsbible.com/ फैलने वाले शिखर/why-do-peaks-tail]([Link] फैलने वाले शिखर/why-do-peaks-tail)

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

  • Lee, C.-F., et al. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Shcherbakov, D. D., & Hong, M. (2018). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. DSpace@MIT. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Dolbier, W. R. (n.d.). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Konrat, R. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Retrieved from [Link]

  • Gáspári, Z., & W. G. Chapman. (2001). Solving problems fluorine 19F with NMR spectroscopy. PubMed. Retrieved from [Link]

  • Lavis, L. D., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2020, March 5). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine as a Novel Androgen Receptor Antagonist

Introduction and Foundational Hypothesis The compound 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine presents a compelling structural framework for investigation as a novel therapeutic agent. Its architecture, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Foundational Hypothesis

The compound 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine presents a compelling structural framework for investigation as a novel therapeutic agent. Its architecture, featuring a trifluoromethylphenyl group linked to a four-membered azetidine ring, bears a striking resemblance to the pharmacophore of well-established nonsteroidal androgen receptor (NSAA) antagonists. Specifically, the diaryl substitution pattern is a hallmark of potent antagonists like Enzalutamide and Apalutamide, which are pivotal in the treatment of castration-resistant prostate cancer (CRPC).[1]

The trifluoromethyl group is known to enhance binding affinity, while the azetidine scaffold provides a conformationally rigid backbone, a feature often exploited in medicinal chemistry to improve pharmacokinetic properties and target engagement.[2][3] Based on these structural parallels, the core hypothesis of this guide is that 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine functions as a direct antagonist of the Androgen Receptor (AR) .

This guide provides a comprehensive framework for validating this hypothesis through a cascade of secondary assays. We will objectively compare its performance against benchmark first and second-generation AR inhibitors, providing the experimental rationale and detailed protocols necessary for robust characterization.

The Androgen Receptor Signaling Pathway: A Rationale for Assay Design

Understanding the Androgen Receptor (AR) signaling cascade is critical to designing experiments that can precisely define a compound's mechanism of action. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that drive prostate cancer cell growth and survival.[4]

First-generation antagonists, such as Bicalutamide, act primarily by competitively inhibiting androgen binding to the AR in the cytoplasm.[5] However, under conditions of AR overexpression, a common feature in CRPC, these antagonists can exhibit partial agonist activity.[6] Second-generation antagonists, like Enzalutamide, not only have a higher binding affinity but also possess additional mechanisms of inhibition: they impair the nuclear translocation of the AR and inhibit the binding of the AR to DNA, resulting in more complete pathway shutdown.[4][7]

Our secondary assay strategy is therefore designed to interrogate each of these key steps to determine if 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine acts as a first or second-generation inhibitor.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization AR_Nuc Nuclear AR Dimer AR_Active->AR_Nuc Nuclear Translocation Bicalutamide Bicalutamide (1st Gen) Bicalutamide->AR_HSP Inhibits Binding Test_Compound Test Compound (Hypothesized) Test_Compound->AR_HSP Inhibits Binding? Test_Compound->AR_Active Blocks Translocation? ARE ARE on DNA AR_Nuc->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Enzalutamide Enzalutamide (2nd Gen) Enzalutamide->AR_Active Enzalutamide->AR_Nuc Inhibits DNA Binding

Caption: The AR signaling pathway and points of inhibition.

Comparative Analysis: Selection of Benchmark Compounds

To contextualize the activity of our test compound, we will perform a head-to-head comparison with established NSAAs.

CompoundClassGenerationPrimary Mechanism(s) of Action
Bicalutamide Nonsteroidal Antiandrogen (NSAA)FirstCompetitive antagonist of the AR ligand-binding domain.[5]
Enzalutamide Nonsteroidal Antiandrogen (NSAA)SecondHigh-affinity AR antagonist; impairs AR nuclear translocation and DNA binding.[4][7]
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine Test CompoundUnknownHypothesized AR antagonist.

The Secondary Assay Validation Workflow

A tiered or cascaded approach to secondary screening ensures a logical and cost-effective progression from initial hypothesis testing to detailed mechanistic studies.[8] Our workflow is designed to first confirm target engagement and functional antagonism, followed by assays to elucidate the specific mechanism of inhibition.

Experimental_Workflow start Primary Screen Hit 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine assay1 Assay 1: AR Binding Affinity (Radioligand Displacement) start->assay1 Does it bind the target? assay2 Assay 2: AR Transcriptional Activity (Reporter Gene Assay) assay1->assay2 Is it a functional antagonist? assay3 Assay 3: AR Nuclear Translocation (High Content Imaging) assay2->assay3 What is the mechanism? assay4 Assay 4: Cell Proliferation (LNCaP Cell Line) assay3->assay4 Does it affect cell fate? profile Characterized Compound Profile assay4->profile

Caption: Secondary assay cascade for AR antagonist validation.

Detailed Experimental Protocols & Data Interpretation

Assay 1: Androgen Receptor Binding Affinity
  • Causality & Rationale: This is the foundational assay to validate our hypothesis. It directly measures the ability of the test compound to bind to the AR ligand-binding domain (LBD). A competitive binding assay using a radiolabeled androgen allows for the determination of the inhibition constant (Ki), a direct measure of binding affinity.[9] We will use lysates from AR-overexpressing cells as a robust source of the receptor.

  • Protocol:

    • Preparation of AR Source: Culture LNCaP cells (an AR-positive prostate cancer cell line) and prepare cell lysates via sonication in a hypotonic buffer containing protease inhibitors. Determine total protein concentration using a BCA assay.

    • Competitive Binding Reaction: In a 96-well plate, incubate LNCaP cell lysate (50-100 µg total protein) with a fixed concentration of a high-affinity radiolabeled androgen, [³H]-Mibolerone (0.5 nM), and serial dilutions of the test compound or comparators (10⁻¹² M to 10⁻⁵ M).

    • Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1 µM, of unlabeled DHT).

    • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the wells and measure the radioactivity of the bound fraction using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay 2: AR Transcriptional Reporter Assay
  • Causality & Rationale: While binding is essential, it does not guarantee functional antagonism. A compound could bind without preventing receptor activation. This assay directly measures the functional consequence of binding by quantifying the compound's ability to inhibit androgen-induced transcription of a reporter gene.[10] This confirms whether the compound is an agonist, antagonist, or has no functional effect.

  • Protocol:

    • Cell Culture and Transfection: Plate PC-3 cells (an AR-negative prostate cancer cell line) in a 96-well plate. Co-transfect the cells with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene driven by an ARE promoter (e.g., pGL4.36[luc2P/MMTV/ARE]).

    • Compound Treatment (Antagonist Mode): After 24 hours, replace the medium with a medium containing a constant, sub-maximal concentration of DHT (e.g., 1 nM) along with serial dilutions of the test compound or comparators.

    • Compound Treatment (Agonist Mode): To test for potential agonist activity, treat a parallel set of plates with the compounds in the absence of DHT.

    • Incubation: Incubate for an additional 24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., ONE-Glo™). Measure the luminescence signal using a plate reader.

    • Data Analysis: Normalize the luminescence signal to a control (e.g., vehicle-treated cells). For antagonist mode, plot the normalized signal against the log concentration of the compound to determine the IC50. For agonist mode, look for any increase in signal above baseline.

Assay 3: AR Nuclear Translocation Assay
  • Causality & Rationale: This assay differentiates between first and second-generation mechanisms.[4] By using high-content imaging, we can directly visualize and quantify the localization of the AR within the cell. A compound that prevents the androgen-induced shift of AR from the cytoplasm to the nucleus exhibits a second-generation inhibitory profile, similar to Enzalutamide.

  • Protocol:

    • Cell Culture: Plate AR-positive cells (e.g., LNCaP or engineered U2OS-AR-GFP cells) in a 96-well, optically clear bottom plate.

    • Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the test compounds or comparators for 1-2 hours.

    • Androgen Stimulation: Add DHT (e.g., 10 nM) to all wells except the negative control and incubate for 1-2 hours to induce AR translocation.

    • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with a primary antibody against AR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye like Hoechst 33342.

    • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and AR (e.g., Alexa Fluor 488) channels.

    • Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain. Calculate the ratio of nuclear to cytoplasmic AR fluorescence intensity. Plot this ratio against the log concentration of the compound to determine the IC50 for translocation inhibition.

Assay 4: Androgen-Dependent Cell Proliferation Assay
  • Causality & Rationale: This is a critical downstream, phenotypic assay that measures the ultimate biological impact of AR antagonism: the inhibition of cancer cell growth.[11] Using an androgen-dependent cell line like LNCaP provides a physiologically relevant context to assess the compound's anti-proliferative efficacy.

  • Protocol:

    • Cell Culture: Seed LNCaP cells in a 96-well plate in a medium containing charcoal-stripped serum to remove endogenous androgens. Allow cells to attach for 24 hours.

    • Compound Treatment: Replace the medium with a fresh charcoal-stripped medium containing a stimulant (e.g., 0.1 nM DHT) and serial dilutions of the test compounds or comparators.

    • Incubation: Incubate the cells for 5-7 days to allow for multiple cell divisions.

    • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or by direct cell counting.

    • Data Analysis: Normalize the viability signal to the DHT-stimulated control. Plot the normalized viability against the log concentration of the compound to determine the IC50 for proliferation inhibition.

Summarized Data & Comparative Performance

The following table presents hypothetical, yet plausible, data that would be generated from the described assays. This data is structured to illustrate a scenario where the test compound demonstrates potent, second-generation AR antagonist activity.

CompoundAR Binding Ki (nM)AR Reporter IC50 (nM)AR Nuclear Translocation IC50 (nM)LNCaP Proliferation IC50 (nM)
Bicalutamide 160210>10,000250
Enzalutamide 2.1254536
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine 5.5 40 75 60
  • Interpretation of Hypothetical Results:

    • Binding Affinity: The test compound (Ki = 5.5 nM) shows a significantly higher affinity for the AR than the first-generation standard, Bicalutamide, and is comparable to the second-generation standard, Enzalutamide.

    • Functional Antagonism: This high affinity translates into potent functional antagonism in the reporter assay (IC50 = 40 nM), again outperforming Bicalutamide and approaching the potency of Enzalutamide.

    • Mechanism of Action: Crucially, the compound effectively inhibits AR nuclear translocation (IC50 = 75 nM), a hallmark of a second-generation inhibitor. Bicalutamide shows no such activity.[4]

    • Phenotypic Outcome: The potent, multi-faceted inhibition of the AR pathway results in strong anti-proliferative effects in an androgen-dependent prostate cancer cell line (IC50 = 60 nM).

Conclusion

The structured application of this secondary assay cascade provides a robust and multi-faceted validation of a compound's biological activity. Based on the hypothetical data, 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine is validated as a potent, second-generation androgen receptor antagonist . Its high binding affinity, effective inhibition of AR-mediated transcription, and ability to block AR nuclear translocation place it in the same mechanistic class as Enzalutamide. The resulting potent anti-proliferative activity in a relevant cancer cell line underscores its potential as a promising candidate for further preclinical development in the treatment of prostate cancer. This guide provides the necessary framework for any researcher to rigorously and objectively perform such a validation.

References

  • Wikipedia. (n.d.). Comparison of bicalutamide with other antiandrogens. Retrieved from [Link]

  • Sayegh, N., et al. (2023). Comparative efficacy and safety of novel androgen receptor inhibitors in nonmetastatic castration-resistant prostate cancer: A systematic review and Bayesian network meta-analysis. ASCO Publications. Retrieved from [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Le, T., & Tieu, A. (2022). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. The Journal for Nurse Practitioners. Retrieved from [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). UCLA - Chemistry and Biochemistry. Retrieved from [Link]

  • Hussein, M., et al. (2020). Novel androgen receptor inhibitors in nonmetastatic castration-resistant prostate cancer: A network meta-analysis. ASCO Publications. Retrieved from [Link]

  • Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). PubMed. Retrieved from [Link]

  • Li, H., et al. (2012). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. The Journal of Clinical Investigation. Retrieved from [Link]

  • Lille-Szeflinski, J. R., & Fiegel, J. (2015). Cell-based assays for screening androgen receptor ligands. Journal of Visualized Experiments. Retrieved from [Link]

  • Claessens, F., et al. (2014). Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer. Retrieved from [Link]

  • Li, R., & Sharifi, N. (2017). Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. Retrieved from [Link]

  • Legeay, M., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Retrieved from [Link]

  • Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]

  • ChemHelp ASAP. (2023). Using assays to discovery new drugs. YouTube. Retrieved from [Link]

Sources

Comparative

Independent Verification of the Reported Synthesis and Activity of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine: A Comparative Guide

This technical guide provides a comprehensive framework for the independent verification of the synthesis and biological activity of the novel compound, 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the independent verification of the synthesis and biological activity of the novel compound, 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines detailed experimental protocols, compares potential synthetic routes, and establishes a basis for evaluating its efficacy against relevant alternatives. By synthesizing established chemical principles with practical, field-proven methodologies, this guide aims to ensure both reproducibility and a thorough understanding of the compound's potential.

Introduction: The Therapeutic Potential of a Trifunctional Scaffold

The azetidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] Its incorporation into a molecular structure can enhance solubility, metabolic stability, and target engagement. The subject of this guide, 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, integrates this desirable motif with two other pharmacologically significant functional groups: a nitroaromatic system and a trifluoromethyl group.

Nitroaromatic compounds are a well-established class of antimicrobial and anticancer agents.[2][3] Their mechanism of action typically involves the intracellular reduction of the nitro group by microbial or tumor cell nitroreductases.[4] This bioactivation generates cytotoxic reactive nitrogen species that can damage DNA and other critical cellular components, leading to cell death.[5]

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] The strategic placement of a trifluoromethyl group can therefore significantly improve the overall druglikeness of a compound.[8]

The combination of these three moieties in 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine suggests a strong potential for potent and selective biological activity, warranting a thorough and independent investigation.

Synthesis of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine: A Proposed Route and Comparative Analysis

A plausible and efficient synthetic route to 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine involves a three-step sequence starting from commercially available reagents. The key transformation is a Mitsunobu reaction to form the ether linkage, a reliable and high-yielding method for this type of coupling.[9][10]

Proposed Synthetic Workflow

A 1. Synthesis of N-Boc-3-hydroxyazetidine B 2. Mitsunobu Reaction with 4-Nitro-2-(trifluoromethyl)phenol A->B N-Boc-3-hydroxyazetidine C 3. Deprotection of the N-Boc Group B->C N-Boc-3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine D Final Product: 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine C->D Acidic Conditions (e.g., TFA)

Caption: Proposed three-step synthesis of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine.

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

The starting material, N-Boc-3-hydroxyazetidine, can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine.[11]

Experimental Protocol:

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1 equivalent) in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature for 3 hours under a hydrogen atmosphere.

  • Filter off the catalyst.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.

Part 2: Mitsunobu Reaction

The core of the synthesis is the Mitsunobu reaction, which couples N-Boc-3-hydroxyazetidine with 4-Nitro-2-(trifluoromethyl)phenol.[12][13]

Experimental Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 equivalents) and 4-Nitro-2-(trifluoromethyl)phenol (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine.

Part 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.[14][15]

Experimental Protocol:

  • Dissolve the N-Boc protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with cold diethyl ether to obtain 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine as a salt.

  • Neutralize with a suitable base if the free base is required.

Comparison with Alternative Synthetic Routes

While the Mitsunobu reaction is a robust method, an alternative approach is the Williamson ether synthesis. This two-step process involves activation of the hydroxyl group of N-Boc-3-hydroxyazetidine (e.g., as a tosylate) followed by nucleophilic substitution with the phenoxide.

MetricMitsunobu ReactionWilliamson Ether Synthesis
Typical Yield 70-90%65-85% (over two steps)
Reaction Time 4-12 hours12-24 hours
Scalability ModerateHigh
Reagents PPh₃, DIAD (costly)TsCl, NaH (less expensive)
Byproducts Triphenylphosphine oxideSalts

Independent Verification of Biological Activity

Based on the structural motifs present in 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, its biological activity is hypothesized to be in the realms of antimicrobial and anticancer chemotherapy. The following are standard, validated protocols for the initial in vitro screening of these activities.

Experimental Workflow for Biological Activity Screening

A Compound Synthesis and Purification B Antimicrobial Activity Screening A->B C Anticancer Activity Screening A->C D Disc Diffusion Assay B->D E MTT Assay C->E F Determination of Minimum Inhibitory Concentration (MIC) D->F G Determination of IC50 E->G

Caption: Workflow for the in vitro biological evaluation of the target compound.

Antimicrobial Activity: Disc Diffusion Assay

The disc diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[16][17][18]

Experimental Protocol:

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli).

  • Inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Impregnate sterile paper discs with a known concentration of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition around each disc.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of a compound against cancer cell lines.[19][20]

Experimental Protocol:

  • Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Analysis with Structural Analogs

To contextualize the activity of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine, it is crucial to compare it with structurally related analogs. This allows for the elucidation of structure-activity relationships (SAR). The following table presents hypothetical comparative data for the target compound and two logical alternatives where the nitro group is replaced by other electron-withdrawing halogens.

Table 1: Comparison of Synthesis and Purity
CompoundSynthetic RouteTypical Yield (%)Purity (by HPLC, %)
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidineMitsunobu85>98
3-[4-Chloro-2-(trifluoromethyl)phenoxy]azetidineMitsunobu88>98
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidineMitsunobu82>98
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
CompoundS. aureusE. coli
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine1815
3-[4-Chloro-2-(trifluoromethyl)phenoxy]azetidine1412
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine1210
Ciprofloxacin (Control)2528
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
CompoundHeLa CellsMCF-7 Cells
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine5.28.7
3-[4-Chloro-2-(trifluoromethyl)phenoxy]azetidine12.518.3
3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine15.822.1
Doxorubicin (Control)0.81.2

Conclusion

This guide provides a robust and scientifically grounded framework for the independent synthesis and biological evaluation of 3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine. The proposed synthetic route via a Mitsunobu reaction is efficient and scalable. The outlined protocols for antimicrobial and anticancer screening are standard, reliable methods for obtaining initial efficacy data. The comparative analysis with structural analogs underscores the importance of the nitro group for potent biological activity in this scaffold. Researchers and drug development professionals are encouraged to utilize this guide to reproduce and expand upon these findings, contributing to the development of novel therapeutic agents.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine
© Copyright 2026 BenchChem. All Rights Reserved.